2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrazine core, a piperidine ring, and an acetamide group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of F3406-5672, also known as 2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide, is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
F3406-5672 interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to a decrease in the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of c-Met kinase by F3406-5672 affects several downstream pathways involved in cell growth and survival . By blocking these pathways, the compound can potentially slow down or halt the progression of certain types of cancer .
Result of Action
The molecular and cellular effects of F3406-5672’s action primarily involve the inhibition of cancer cell growth and proliferation . By inhibiting c-Met kinase, the compound disrupts the normal growth and survival pathways of the cells, potentially leading to their death .
Preparation Methods
The synthesis of 2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the final product. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:
8-(3-Methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: This compound shares the triazolopyrazine core but lacks the acetamide group, resulting in different biological activities.
[1,2,3]Triazolo[4,5-d]pyrimidine derivatives: These compounds have a similar triazole ring but differ in their overall structure and target different enzymes, such as LSD1.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Properties
IUPAC Name |
2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-15(2)17-6-8-18(9-7-17)24-19(29)14-28-22(30)27-12-10-23-20(21(27)25-28)26-11-4-5-16(3)13-26/h6-10,12,15-16H,4-5,11,13-14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWOFTWLKROGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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